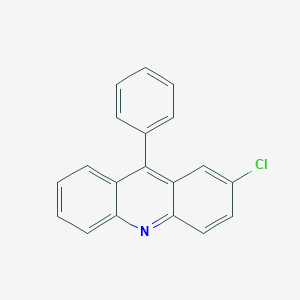
Androst-5-en-3-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Androst-5-en-3-yl acetate, also known as 5-Androstene-3-ol-17-one acetate, is a steroid compound that is used in scientific research for various purposes. It is a derivative of testosterone and is commonly used in studies related to hormone regulation, metabolism, and physiology. The compound is synthesized through a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Mécanisme D'action
The mechanism of action of Androst-5-en-3-yl acetate is not fully understood. However, it is believed to work by binding to androgen receptors in the body, which can stimulate muscle growth and development. It may also have an impact on the production of certain hormones, such as testosterone and estrogen.
Biochemical and Physiological Effects:
Androst-5-en-3-yl acetate has been shown to have a number of biochemical and physiological effects. It has been shown to increase muscle mass and strength, reduce body fat, and improve overall athletic performance. It may also have an impact on bone density and the production of certain hormones in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Androst-5-en-3-yl acetate in laboratory experiments is its ability to stimulate muscle growth and development. This makes it useful in studies related to muscle physiology and metabolism. However, there are also some limitations to its use. For example, it may not be suitable for use in studies related to the effects of long-term steroid use, as it is a relatively short-acting compound.
Orientations Futures
There are a number of potential future directions for research related to Androst-5-en-3-yl acetate. Some possible areas of study include its potential use in the treatment of certain medical conditions, such as osteoporosis and hypogonadism. It may also be useful in studies related to the effects of long-term steroid use, as well as in studies related to the regulation of hormone production and metabolism. Additionally, further research may be needed to fully understand the mechanism of action of the compound and its potential impact on the body.
Méthodes De Synthèse
Androst-5-en-3-yl acetate is synthesized through a specific method that involves the acetylation of androstenedione. Androstenedione is a precursor to testosterone and is readily available for use in laboratory settings. The acetylation process involves the addition of an acetyl group to the 17-beta hydroxyl group of androstenedione, resulting in the formation of Androst-5-en-3-yl acetate.
Applications De Recherche Scientifique
Androst-5-en-3-yl acetate is widely used in scientific research for various purposes. It is commonly used in studies related to hormone regulation, metabolism, and physiology. The compound has been shown to have anabolic effects on muscle tissue, making it useful in studies related to muscle growth and development. It has also been studied for its potential use in the treatment of certain medical conditions, such as osteoporosis and hypogonadism.
Propriétés
Formule moléculaire |
C21H32O2 |
|---|---|
Poids moléculaire |
316.5 g/mol |
Nom IUPAC |
[(3S,10R,13S)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C21H32O2/c1-14(22)23-16-8-12-21(3)15(13-16)6-7-17-18-5-4-10-20(18,2)11-9-19(17)21/h6,16-19H,4-5,7-13H2,1-3H3/t16-,17?,18?,19?,20-,21-/m0/s1 |
Clé InChI |
XJBMGBWQXGCCNJ-RYHLCRTJSA-N |
SMILES isomérique |
CC(=O)O[C@H]1CC[C@@]2(C3CC[C@@]4(CCCC4C3CC=C2C1)C)C |
SMILES |
CC(=O)OC1CCC2(C3CCC4(CCCC4C3CC=C2C1)C)C |
SMILES canonique |
CC(=O)OC1CCC2(C3CCC4(CCCC4C3CC=C2C1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,6,7-Triphenyl-2,3-dihydrofuro[3,2-c]pyridine](/img/structure/B282089.png)
![7,10-Dichloro-4,5-dihydroindeno[1,7-bc]acridine](/img/structure/B282090.png)


![2-(2-Phenylpyrrolo[2,1-b][1,3]benzothiazol-3-yl)succinonitrile](/img/structure/B282094.png)
![Methyl 15-phenyl-10,16-dioxa-15-azapentacyclo[10.3.1.01,14.03,12.04,9]hexadeca-4,6,8-triene-2-carboxylate](/img/structure/B282095.png)
![1,2-diphenyl-1,10b-dihydropyrrolo[2,1-a]isoquinoline-3,3(2H)-dicarbonitrile](/img/structure/B282097.png)
![1,4-Diphenyl-2-(2-phenylpyrrolo[2,1-b][1,3]benzothiazol-3-yl)-1,4-butanedione](/img/structure/B282100.png)
![Methyl 1,3-diphenyl-1,4-dihydrochromeno[4,3-b]pyrrole-2-carboxylate](/img/structure/B282102.png)
![14-Phenyl-8-oxa-15-azatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,6-triene-14-carbonitrile](/img/structure/B282104.png)
![1-Benzoyl-1,2,3,3a-tetrahydropyrrolo[2,1-b][1,3]benzothiazole-2,3-dicarbonitrile](/img/structure/B282106.png)
![8-Isopropyl-9-phenyl-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole](/img/structure/B282107.png)
![7-Ethyl-4,5-dihydroindeno[1,7-bc]acridine](/img/structure/B282108.png)
![8,9-Diphenyl-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole](/img/structure/B282111.png)